1-(Furan-2-yl)-2-hydroxypropan-1-one
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Overview
Description
1-(Furan-2-yl)-2-hydroxypropan-1-one is an organic compound that belongs to the class of furan derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a hydroxypropanone group
Mechanism of Action
Target of Action
Furan derivatives, which include 1-(furan-2-yl)-2-hydroxypropan-1-one, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some furan derivatives have been found to inhibit the invasion and migration of certain cancer cells by inhibiting matrix metalloproteinases (MMPs), which play a crucial role in the process of angiogenesis .
Biochemical Pathways
Furan derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, the asymmetric bioreduction of this compound using the Lactobacillus paracasei BD101 biocatalyst has been reported .
Result of Action
Furan derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Furan derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Furan derivatives can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Furan derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Furan derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Furan derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)-2-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of furfural with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 1-(Furan-2-yl)-2-oxopropan-1-one.
Reduction: 1-(Furan-2-yl)-2-hydroxypropan-1-ol.
Substitution: 5-Bromo-1-(Furan-2-yl)-2-hydroxypropan-1-one.
Scientific Research Applications
1-(Furan-2-yl)-2-hydroxypropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating the biological activity of furan derivatives and their potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various furan-based compounds.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, known for its potential as a bio-based platform chemical.
2-Furoic Acid: A carboxylic acid derivative of furan, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-(Furan-2-yl)-2-hydroxypropan-1-one is unique due to its specific combination of a furan ring and a hydroxypropanone group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(furan-2-yl)-2-hydroxypropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCOISTYFBUCPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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